8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form fully saturated isoquinolines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing bromine or fluorine.
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated isoquinolines.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design and development.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and interactions with biological targets compared to its analogs.
Biological Activity
8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline family, characterized by its unique structural features that enhance its biological activity. The presence of bromine and fluorine atoms in its molecular structure contributes to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.
Chemical Structure and Properties
Molecular Formula: CHBrFN
Molecular Weight: Approximately 266.54 g/mol
CAS Number: 1780432-47-4
The structure of this compound is defined by a bicyclic framework that includes both a benzene ring and a piperidine-like ring. This configuration plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Its structure allows it to bind to various receptors, potentially influencing neurotransmitter systems and other signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity
- Preliminary studies suggest that this compound has significant anticancer properties. It has been tested against various cancer cell lines including breast (MCF7), lung (A549), and liver (HepG2) cancer cells.
- IC Values:
- MCF7: IC = 11.46 ± 2.45 μM
- A549: IC = 6.9 ± 0.7 μM
- HepG2: IC = 6.6 ± 0.6 μM
-
Neuroprotective Effects
- The compound has shown promise in neuroprotection studies, possibly by modulating neurotransmitter receptors involved in neurodegenerative diseases.
-
Antimicrobial Properties
- Investigations into its antimicrobial effects reveal activity against various bacterial strains, suggesting potential applications in treating infections.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 5 | Lacks fluorine substitution |
6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Different position affects biological activity |
8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 8 | No bromine; may exhibit different reactivity |
The combination of both bromine and fluorine in specific positions enhances the pharmacological profile of this compound compared to its analogs .
Case Studies
Recent studies have explored the pharmacological effects of this compound:
- Study on Anticancer Activity:
- Neuroprotective Study:
Properties
IUPAC Name |
8-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOHBSQGMCDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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